Zomepirac Acyl-O-β-D-glucuronide is synthesized in vivo as a major metabolic product of zomepirac. The compound can also be obtained through laboratory synthesis, which allows for its study in various biochemical applications.
The synthesis of Zomepirac Acyl-O-β-D-glucuronide typically involves enzymatic glucuronidation, where zomepirac is reacted with UDP-glucuronic acid in the presence of uridine diphosphate-glucuronosyltransferases. This reaction leads to the formation of the glucuronide conjugate.
The molecular structure of Zomepirac Acyl-O-β-D-glucuronide features a complex arrangement that includes:
Zomepirac Acyl-O-β-D-glucuronide can undergo several chemical reactions:
The stability and reactivity of acyl glucuronides are influenced by their structure; for instance, the presence of electron-withdrawing groups can enhance their electrophilic character, facilitating reactions with nucleophiles such as amino acids in proteins .
The primary mechanism of action for Zomepirac Acyl-O-β-D-glucuronide involves its role as a reactive metabolite:
Experimental data indicate that Zomepirac Acyl-O-β-D-glucuronide can inhibit microtubule assembly by approximately 85% at certain concentrations, demonstrating its potency as an electrophilic agent .
Zomepirac Acyl-O-β-D-glucuronide is primarily used in:
This compound serves as a significant model for studying acyl glucuronides' reactivity and biological implications, contributing valuable insights into drug metabolism and safety assessments.
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (CAS: 860615-41-4) is a semi-synthetic derivative of the unstable acyl glucuronide metabolite of zomepirac. The core structure retains the characteristic 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate moiety of the parent drug, conjugated via an ester bond to a modified glucuronic acid unit where the carboxylic acid group is further esterified with a 2-propenyl (allyl) group. This structural modification replaces the labile anomeric proton of the glucuronide with a stable allyl ether linkage, fundamentally altering the molecule's chemical behavior [4] [5].
While X-ray crystallographic data for this specific derivative remains unreported in the literature, its structure has been confirmed through comprehensive NMR analysis. Key spectral features include: 1) The absence of the characteristic anomeric proton signal at approximately δ 5.6 ppm present in the native acyl glucuronide, replaced by allylic methylene protons appearing as distinctive doublets of doublets between δ 3.9-4.2 ppm; 2) Aromatic proton signals from the chlorobenzoyl moiety between δ 7.4-7.8 ppm; 3) Diagnostic vinyl protons of the 2-propenyl group appearing as a multiplet at δ 5.2-5.4 ppm and a doublet at δ 5.9 ppm; and 4) Methyl group singlets from the pyrrole ring near δ 2.4 and 3.7 ppm. These features collectively confirm the successful esterification at the C2 position of the glucuronic acid ring while preserving the β-configuration at the anomeric center [5] [8].
Table 1: Key NMR Assignments for Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
Chemical Shift (δ ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
7.4-7.8 | multiplet | 4H | Chlorobenzoyl aromatic protons |
5.9 | doublet | 1H | =CH- (allyl group) |
5.2-5.4 | multiplet | 2H | -CH= (allyl group) |
4.0-4.2 | doublet of doublets | 2H | -O-CH₂- (allyl group) |
3.7 | singlet | 3H | N-CH₃ |
2.4 | singlet | 3H | C-CH₃ |
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester follows a sequential protection-functionalization-deprotection strategy to address the chemical lability of acyl glucuronides. The synthetic route begins with enzymatic preparation of zomepirac acyl glucuronide using UDP-glucuronosyltransferase (UGT)-rich liver microsomes or recombinant UGT enzymes, typically from human or rat sources. This biosynthetic approach ensures the correct stereochemical configuration (β-orientation) at the anomeric carbon, which is crucial for maintaining structural authenticity to the natural metabolite [1] [6].
The critical synthetic modification involves protecting the highly reactive carboxylic acid group of the glucuronic acid moiety through allyl esterification. This is achieved under mild Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) using allyl alcohol to avoid acyl migration and degradation. The reaction proceeds at room temperature in anhydrous tetrahydrofuran over 12-18 hours, yielding approximately 60-70% of the protected derivative. Alternatively, carbodiimide-mediated coupling (using DCC or EDC) in dichloromethane with catalytic DMAP has been employed, though this method risks partial degradation of the acid-labile zomepirac moiety [4] [8].
Purification presents significant challenges due to the compound's sensitivity to hydrolysis and light. Reverse-phase HPLC using C18 columns with acetonitrile/water gradients (containing 0.1% formic acid) effectively separates the product from rearrangement isomers and unreacted starting material. Lyophilization of pure fractions yields an amorphous light yellow solid that requires storage at -20°C under inert atmosphere to prevent decomposition. Purity is typically confirmed through HPLC-UV (>95%) and LC-MS, with the latter showing the characteristic [M-H]- ion at m/z 506.8 consistent with the molecular formula C₂₄H₂₆ClNO₉ [5] [8].
Table 2: Synthetic Approaches for Zomepirac Acyl Glucuronide Derivatives
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Enzymatic Glucuronidation | Zomepirac + UDPGA, UGT enzymes, 37°C, pH 7.4 | 30-40 | Correct β-stereochemistry, no protection needed | Low yield, enzyme cost |
Mitsunobu Esterification | Native glucuronide + PPh₃, DIAD, allyl alcohol, THF, 24h | 60-70 | Stereoretentive, mild conditions | Phosphine oxide byproducts |
Carbodiimide Coupling | Native glucuronide + EDC, DMAP, allyl alcohol, DCM, 0°C→RT | 45-55 | Widely available reagents | Risk of rearrangement |
The 2-propenyl esterification fundamentally alters the chemical reactivity profile of zomepirac glucuronide by eliminating the anomeric carboxyl group that drives instability in the native metabolite. In the parent acyl glucuronide, intramolecular nucleophilic attack by the adjacent hydroxyl groups on the ester carbonyl leads to acyl migration (transacylation) through formation of energetically favorable six-membered transition states. This results in positional isomers (2-, 3-, and 4-O-acyl glucuronides) that retain protein-binding capability. The 2-propenyl ester blocks this rearrangement pathway by replacing the acidic proton on the carboxylate, thereby preventing intramolecular transesterification reactions [3] [6].
The esterification mechanism proceeds through an addition-elimination pathway when using carbodiimide activators. First, the carboxylate oxygen of glucuronic acid attacks the electrophilic carbon of EDC, forming an O-acylisourea intermediate. Nucleophilic attack by allyl alcohol then displaces the activating group, yielding the allyl ester with concurrent release of water-soluble urea byproducts. The Mitsunobu reaction follows a different mechanistic route: deprotonation of allyl alcohol by the phosphonium betaine intermediate generates an alkoxide that directly displaces the activated carboxylate. Both mechanisms preserve the β-configuration at C1 since this carbon is not involved in the transformation [4] [5].
The 2-propenyl group (allyl ester) was strategically selected over simpler alkyl esters due to its orthogonal deprotection potential. Under near-neutral conditions, palladium(0)-catalyzed deallylation removes the protecting group without disturbing the labile acyl glucuronide bond. This enables controlled liberation of the native glucuronide for reactivity studies. The electron-rich vinyl group slightly reduces electrophilicity at the carbonyl carbon compared to methyl or ethyl esters, contributing to enhanced stability during storage [8].
Structurally, the 2-propenyl ester derivative exhibits significant differences from both zomepirac and its natural metabolites. With a molecular weight of 507.92 g/mol (C₂₄H₂₆ClNO₉), it is 216.07 g/mol heavier than zomepirac (C₁₅H₁₄ClNO₃, 291.73 g/mol) and 40.07 g/mol heavier than the unstable acyl glucuronide metabolite (C₂₁H₂₂ClNO₉, 467.85 g/mol). This mass difference corresponds precisely to the allyl ester group (C₃H₄) replacing the carboxylic acid proton [4] [1].
Chemically, the derivative shows markedly enhanced stability compared to the native acyl glucuronide. While zomepirac glucuronide undergoes rapid hydrolysis (t₁/₂ ~ 0.5-2 hours in physiological buffer, pH 7.4) and intramolecular acyl migration, the 2-propenyl analog remains essentially unchanged under identical conditions for over 24 hours. This stability arises from blocking both the hydrolytically sensitive glycosidic bond and preventing transacylation. However, the derivative loses the protein reactivity characteristic of the natural metabolite: it cannot form Schiff bases with lysine residues or undergo nucleophilic displacement by protein thiols because the critical electrophilic sites are blocked [3] [6] [10].
Biologically, the structural modifications eliminate the interactions with key biological targets observed with the parent compounds. Unlike zomepirac, the derivative shows no COX-1/COX-2 inhibition due to steric hindrance from the glucuronide moiety. Crucially, it lacks the tubulin-binding capability demonstrated by the native acyl glucuronide, which forms covalent adducts with microtubular proteins and inhibits assembly (50% inhibition at 1 mM concentration). This difference highlights how the 2-propenyl group abolishes the electrophilic reactivity responsible for covalent protein modification [6] [10].
Table 3: Comparative Molecular Properties of Zomepirac and Derivatives
Property | Zomepirac | Acyl-O-β-D-glucuronide | 2-Propenyl Ester |
---|---|---|---|
CAS Number | 33369-31-2 | 75871-31-7 | 860615-41-4 |
Molecular Formula | C₁₅H₁₄ClNO₃ | C₂₁H₂₂ClNO₉ | C₂₄H₂₆ClNO₉ |
Molecular Weight | 291.73 g/mol | 467.85 g/mol | 507.92 g/mol |
Key Functional Groups | Carboxylic acid, chlorobenzoyl | Acyl glucuronide (β-1-O-ester) | Allyl-esterified glucuronide |
Aqueous Stability (t₁/₂, pH 7.4) | >24 hours | 0.5-2 hours | >24 hours |
Protein Adduct Formation | None | Extensive (tubulin, albumin) | Negligible |
Tubulin Assembly Inhibition | <50% at 4mM | >85% at 4mM | <5% at 4mM |
The primary research applications for this derivative include: 1) Serving as a stable chromatographic reference standard for quantifying the unstable native glucuronide in biological matrices; 2) Use as a synthetic intermediate for preparing isotopically labeled analogs; and 3) Acting as a negative control in studies examining structure-toxicity relationships of acyl glucuronides. Its inability to covalently modify proteins makes it particularly valuable for distinguishing between pharmacological effects mediated through reversible target binding versus irreversible adduct formation [4] [5] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8